molecular formula C9H10ClF2NO B3024457 6,8-Difluoro-chroman-4-ylamine hydrochloride CAS No. 1187928-83-1

6,8-Difluoro-chroman-4-ylamine hydrochloride

Cat. No.: B3024457
CAS No.: 1187928-83-1
M. Wt: 221.63 g/mol
InChI Key: CRNZONGLYNSZNW-UHFFFAOYSA-N
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Description

6,8-Difluoro-chroman-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-chroman-4-ylamine hydrochloride typically involves the fluorination of chroman derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated compounds, basic conditions

Major Products Formed

The major products formed from these reactions include various fluorinated amines and chroman derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

6,8-Difluoro-chroman-4-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Difluoro-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to various physiological effects, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Difluoro-chroman-4-ylamine
  • 6,8-Difluoro-chroman-4-ylamine sulfate
  • 6,8-Difluoro-chroman-4-ylamine phosphate

Uniqueness

6,8-Difluoro-chroman-4-ylamine hydrochloride is unique due to its specific fluorination pattern and amine functionality, which confer distinct chemical and biological properties. These features make it particularly useful in pharmaceutical research compared to its analogs .

Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO.ClH/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5;/h3-4,8H,1-2,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNZONGLYNSZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695754
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-06-7
Record name 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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